molecular formula C28H44N2O2 B12921099 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one CAS No. 144314-75-0

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(3H)-one

Cat. No.: B12921099
CAS No.: 144314-75-0
M. Wt: 440.7 g/mol
InChI Key: ZPOKFUFUJMYYHP-UHFFFAOYSA-N
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Description

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. This compound is characterized by its complex structure, which includes a pyrimidinone core substituted with hydroxy, methylnonyl, and octylphenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-diketone and urea under acidic or basic conditions.

    Introduction of the Octylphenyl Group: The octylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using octylbenzene and an appropriate catalyst such as aluminum chloride.

    Attachment of the Methylnonyl Group: The methylnonyl group can be attached through a Grignard reaction, where a methylnonyl magnesium bromide reagent reacts with the pyrimidinone core.

    Hydroxylation: The hydroxyl group can be introduced through a selective oxidation reaction using reagents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The carbonyl group in the pyrimidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, bromine, aluminum chloride.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy, methylnonyl, and octylphenyl groups can influence its binding affinity and specificity towards these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-(8-methylnonyl)-2-phenylpyrimidin-4(1H)-one: Lacks the octyl group, which may affect its chemical and biological properties.

    6-Hydroxy-5-(8-methylnonyl)-2-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of an octyl group, leading to differences in hydrophobicity and reactivity.

    6-Hydroxy-5-(8-methylnonyl)-2-(4-chlorophenyl)pyrimidin-4(1H)-one: Contains a chloro group, which can influence its electronic properties and reactivity.

Uniqueness

The unique combination of hydroxy, methylnonyl, and octylphenyl groups in 6-Hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)pyrimidin-4(1H)-one imparts distinct chemical and physical properties. These properties can enhance its solubility, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

144314-75-0

Molecular Formula

C28H44N2O2

Molecular Weight

440.7 g/mol

IUPAC Name

4-hydroxy-5-(8-methylnonyl)-2-(4-octylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C28H44N2O2/c1-4-5-6-7-10-13-16-23-18-20-24(21-19-23)26-29-27(31)25(28(32)30-26)17-14-11-8-9-12-15-22(2)3/h18-22H,4-17H2,1-3H3,(H2,29,30,31,32)

InChI Key

ZPOKFUFUJMYYHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC(=C(C(=O)N2)CCCCCCCC(C)C)O

Origin of Product

United States

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